molecular formula C15H11NO7 B12864309 N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

Cat. No.: B12864309
M. Wt: 317.25 g/mol
InChI Key: WAXLJIJDTHFUBJ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: is an organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the esterification of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.

Biology: In biological research, it is used to study enzyme interactions and as a fluorescent probe due to its coumarin moiety.

Industry: In the industrial sector, it is used in the synthesis of dyes, optical brighteners, and as a precursor for various chemical products .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets. The coumarin moiety can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
  • 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Comparison: Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits unique properties due to the position of the hydroxy group on the coumarin ring.

Properties

Molecular Formula

C15H11NO7

Molecular Weight

317.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-4-yl)acetate

InChI

InChI=1S/C15H11NO7/c17-9-1-2-10-8(5-14(20)22-11(10)7-9)6-15(21)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2

InChI Key

WAXLJIJDTHFUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O

Origin of Product

United States

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